

# Application Note: Quantitative Analysis of Basic Red 46 Using UV-Visible Spectroscopy

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Compound of Interest		
Compound Name:	Basic Red 46	
Cat. No.:	B079570	Get Quote

## **Abstract**

This application note provides a detailed protocol for the quantitative determination of **Basic Red 46**, a cationic azo dye, in aqueous solutions using UV-Visible (UV-Vis) spectroscopy. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of the dye and its concentration. The protocol covers the determination of the maximum absorbance wavelength ( $\lambda$ max), preparation of standard solutions, generation of a calibration curve, and analysis of unknown samples. This method is simple, rapid, cost-effective, and suitable for quality control and research applications in the textile, pharmaceutical, and environmental monitoring industries.

# **Principle**

UV-Visible spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength.[1] The concentration of an absorbing species in a solution is directly proportional to its absorbance, a relationship described by the Beer-Lambert Law.[2]

Beer-Lambert Law:  $A = \varepsilon bc$ 

Where:

A is the absorbance (unitless).



- ε (epsilon) is the molar absorptivity coefficient (in L mol<sup>-1</sup> cm<sup>-1</sup>), a constant specific to the substance at a given wavelength.[2]
- b is the path length of the cuvette (typically 1 cm).[3]
- c is the concentration of the substance (in mol L<sup>-1</sup>).[2]

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations.[4][5] Plotting absorbance versus concentration yields a linear graph, the equation of which can be used to calculate the concentration of the unknown sample from its measured absorbance.[6]

## **Apparatus and Materials**

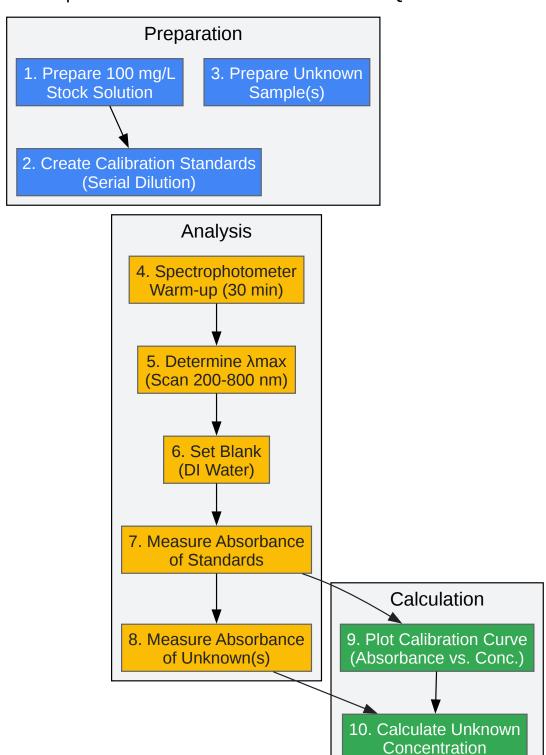
- Apparatus:
  - Double-beam UV-Visible Spectrophotometer
  - Matched quartz or plastic cuvettes (1 cm path length)
  - Analytical balance (± 0.0001 g)
  - Class A volumetric flasks (10 mL, 50 mL, 100 mL)
  - Class A volumetric pipettes
  - Beakers and graduated cylinders
  - Pipette controller and tips
- Chemicals and Reagents:
  - Basic Red 46 (C<sub>18</sub>H<sub>21</sub>BrN<sub>6</sub>, M.W. = 401.3 g/mol ) powder.[7]
  - Deionized (DI) water or an appropriate buffer solution.

# **Experimental Protocol**

The overall workflow for the quantification of **Basic Red 46** is outlined in the diagram below.



## Experimental Workflow for Basic Red 46 Quantification



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Caption: Workflow for UV-Vis quantification of Basic Red 46.



## 3.1. Determination of Maximum Absorbance Wavelength (\lambdamax)

The maximum absorbance for **Basic Red 46** occurs at approximately 530 nm.[8][9][10]

- Prepare a mid-range concentration solution of Basic Red 46 (e.g., 5 mg/L) from the stock solution.
- Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.[11]
- Fill a cuvette with deionized water (or the solvent used) to serve as the blank. Place it in the reference holder and zero the instrument.
- Fill a separate cuvette with the 5 mg/L Basic Red 46 solution.
- Perform a wavelength scan over the range of 400 nm to 700 nm.
- Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax.
   All subsequent absorbance measurements should be performed at this wavelength.

## 3.2. Preparation of Stock and Standard Solutions

- Stock Solution (100 mg/L): Accurately weigh 10.0 mg of Basic Red 46 powder using an analytical balance. Quantitatively transfer the powder to a 100 mL Class A volumetric flask. Dissolve the dye in a small amount of deionized water and then dilute to the mark. Stopper and invert the flask several times to ensure homogeneity. This is your 100 mg/L stock solution.
- Calibration Standards: Prepare a series of at least five standard solutions from the stock solution using serial dilutions. A suggested concentration range is 0.5 mg/L to 10 mg/L.
  - To prepare 10 mg/L: Pipette 10.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with DI water.
  - To prepare 5 mg/L: Pipette 5.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.



- To prepare 2.5 mg/L: Pipette 2.5 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.
- To prepare 1 mg/L: Pipette 1.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.
- To prepare 0.5 mg/L: Pipette 0.5 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.

#### 3.3. Generation of the Calibration Curve

- Set the spectrophotometer to measure absorbance at the predetermined  $\lambda$ max (approx. 530 nm).
- Use deionized water as the blank to zero the instrument.
- Measure the absorbance of each prepared standard solution, starting from the lowest concentration and moving to the highest.
- Record the absorbance for each concentration.
- Plot the absorbance (y-axis) versus the concentration in mg/L (x-axis).
- Perform a linear regression on the data points. The resulting line should pass through or very close to the origin.
- Determine the equation of the line (y = mx + b) and the coefficient of determination  $(R^2)$ . An acceptable calibration curve should have an  $R^2$  value of 0.99 or greater.

## **Data Presentation and Results**

The data obtained from the absorbance measurements of the standard solutions should be tabulated for clarity.

Table 1: Calibration Data for Basic Red 46 at 530 nm



Standard Concentration (mg/L)	Absorbance (A)
0.5	0.112
1.0	0.225
2.5	0.560
5.0	1.124
10.0	2.251

Note: The absorbance values presented are hypothetical and for illustrative purposes only.

From the linear regression of the data in Table 1, a calibration equation is obtained:

- Equation: Absorbance = 0.2249 \* Concentration (mg/L) + 0.001
- R<sup>2</sup> Value: 0.9998

## **Analysis of Unknown Samples**

- Prepare the unknown sample. If the concentration is expected to be high, dilute it with deionized water to ensure its absorbance falls within the range of the calibration curve (ideally between 0.2 and 0.8 to maintain linearity).[12]
- Measure the absorbance of the (diluted) unknown sample at the  $\lambda$ max.
- Using the equation from the calibration curve, calculate the concentration of the dye in the sample.

## Calculation Example:

- If an unknown sample has an absorbance of 0.750.
- Using the equation: 0.750 = 0.2249 \* Concentration + 0.001
- Concentration = (0.750 0.001) / 0.2249
- Calculated Concentration = 3.33 mg/L



 If the original sample was diluted (e.g., a 1:10 dilution), multiply the calculated concentration by the dilution factor to find the original concentration (3.33 mg/L \* 10 = 33.3 mg/L).

## Conclusion

The UV-Visible spectroscopic method detailed in this note is a reliable and efficient technique for the quantification of **Basic Red 46** in aqueous solutions. By establishing a robust calibration curve, researchers can accurately determine dye concentration for various applications, including process monitoring, wastewater analysis, and formulation development. Adherence to proper laboratory techniques for solution preparation and instrument operation is critical for achieving accurate and reproducible results.

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